molecular formula C16H15BrClNOS B3140387 N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-chlorophenyl)acetamide CAS No. 477886-06-9

N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-chlorophenyl)acetamide

Cat. No.: B3140387
CAS No.: 477886-06-9
M. Wt: 384.7 g/mol
InChI Key: MGGOMPFGBTZXTF-UHFFFAOYSA-N
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Description

N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-chlorophenyl)acetamide is an organic compound that features both bromine and chlorine substituents on its phenyl rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-chlorophenyl)acetamide typically involves the following steps:

    Formation of the Sulfanyl Intermediate: A reaction between 4-bromothiophenol and an appropriate ethyl halide under basic conditions to form the sulfanyl intermediate.

    Acetamide Formation: The intermediate is then reacted with 4-chlorophenylacetic acid or its derivatives under amide-forming conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen.

    Substitution: Halogen substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon with hydrogen, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-chlorophenyl)acetamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigating its effects on biological systems, possibly as an enzyme inhibitor or receptor modulator.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-fluorophenyl)acetamide
  • N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide

Uniqueness

The presence of both bromine and chlorine substituents may confer unique electronic and steric properties, potentially leading to distinct biological activities compared to similar compounds with different substituents.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

IUPAC Name

N-[2-(4-bromophenyl)sulfanylethyl]-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNOS/c17-13-3-7-15(8-4-13)21-10-9-19-16(20)11-12-1-5-14(18)6-2-12/h1-8H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGOMPFGBTZXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCSC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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